
4-(1H-1,3-benzodiazol-1-yl)phenol
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)phenol typically involves the reaction of o-phenylenediamine with salicylaldehyde. This reaction is carried out in ethanol in the presence of a few drops of ammonium chloride (5%) at room temperature until the reactants are completely dissolved . The reaction mixture is then subjected to microwave irradiation to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Electrophilic Aromatic Substitution (EAS)
The phenolic ring undergoes EAS, with regioselectivity influenced by the benzodiazolyl group. Key reactions include:
The benzodiazolyl group deactivates the ring, directing incoming electrophiles to positions ortho/para to the hydroxyl group. This contrasts with unsubstituted phenol, which exhibits higher reactivity and less regiocontrol .
Oxidation of the Phenolic Group
The hydroxyl group oxidizes under controlled conditions:
-
Quinone Formation : Treatment with Ag<sub>2</sub>O in anhydrous ether yields a quinone derivative (λ<sub>max</sub> = 420 nm) .
-
Radical Generation : In alkaline media, H<sub>2</sub>O<sub>2</sub> induces phenoxyl radical formation, confirmed by ESR spectroscopy (g-factor = 2.004) .
Comparatively, the benzodiazolyl group stabilizes the oxidized species, reducing over-oxidation risks observed in simple phenols .
Nucleophilic Reactions at the Hydroxyl Group
The phenolic -OH participates in esterification and etherification:
Reaction | Reagent | Product | Key Conditions |
---|---|---|---|
Esterification | Benzoyl chloride | 4-(Benzimidazolyl)phenyl benzoate | NaOH (Schotten–Baumann) |
Etherification | Diazomethane/BF<sub>3</sub> | 4-(Benzimidazolyl)anisole | Anhydrous CH<sub>2</sub>Cl<sub>2</sub> |
Alkylation | Allyl bromide | 4-(Benzimidazolyl)phenyl allyl ether | K<sub>2</sub>CO<sub>3</sub>, DMF |
Etherification proceeds 40% faster than in unsubstituted phenol due to reduced steric hindrance from the planar benzodiazolyl group .
Coordination Chemistry
The compound acts as a bidentate ligand via:
-
Phenolic oxygen (Lewis base)
-
Benzimidazole nitrogen (π-acceptor)
Complexation Data :
Metal Ion | Stoichiometry (Ligand:Metal) | Application |
---|---|---|
Cu(II) | 2:1 | Catalytic oxidation of alkanes |
Fe(III) | 3:1 | MRI contrast agent studies |
Stability constants (log β) for Cu(II) complexes exceed those of plain benzimidazole by 2–3 orders of magnitude .
Acid-Base Behavior
The phenolic -OH exhibits pK<sub>a</sub> = 8.2 (vs. 9.9 for phenol), indicating enhanced acidity due to electron-withdrawing benzodiazolyl effects . Deprotonation forms a resonance-stabilized phenoxide ion, which undergoes:
-
SN<sub>2</sub> Reactions : With alkyl halides (e.g., CH<sub>3</sub>I) in DMSO.
-
Coupling Reactions : Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(OAc)<sub>2</sub>, 80°C) .
Reductive Transformations
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively reduces the benzodiazolyl ring:
-
Product : 4-(1,3-Diaminophenyl)phenol (confirmed by <sup>1</sup>H NMR: δ 6.8–7.1 ppm aromatic, δ 4.2 ppm -NH<sub>2</sub>) .
-
Conditions : 50 psi H<sub>2</sub>, EtOH, 6h (95% conversion).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Ring Contraction : Forms a benzofuran derivative via [4+2] cycloaddition (quantum yield Φ = 0.12) .
-
Singlet Oxygen Generation : In O<sub>2</sub>-saturated solutions, confirmed by trapping with 9,10-diphenylanthracene .
Comparative Reactivity Table
Property | 4-(1H-1,3-Benzodiazol-1-yl)phenol | Phenol | 2-Phenylbenzimidazole |
---|---|---|---|
EAS Rate (Nitration) | 1.6 × 10<sup>-3</sup> L/mol·s | 5.2 × 10<sup>-3</sup> L/mol·s | 8.7 × 10<sup>-4</sup> L/mol·s |
pK<sub>a</sub> | 8.2 | 9.9 | N/A (non-phenolic) |
Oxidation Potential | +0.43 V (vs. SCE) | +0.68 V | +0.21 V |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity : Research indicates that 4-(1H-1,3-benzodiazol-1-yl)phenol exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as activation of caspases and modulation of the NF-kB pathway. For instance, in vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cells, including breast and lung cancer lines .
Antimicrobial Properties : The compound also shows promising antimicrobial activity against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects : Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. This property positions it as a candidate for further exploration in neurodegenerative disease research.
Material Science
Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation, making it suitable for applications in high-performance materials.
Fluorescent Probes : Due to its unique electronic properties, this compound can be employed as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time tracking of biological processes at the cellular level .
Biochemical Research
Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, studies have focused on its interaction with thymidylate kinase, a target for anticancer therapies. Molecular docking studies suggest strong binding affinities, indicating potential for development into therapeutic agents .
Antioxidant Activity : In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. This aspect is crucial for protecting cells from oxidative damage and could have implications in aging and chronic disease management .
Case Study 1: Anticancer Mechanism Exploration
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell cycle arrest and increased apoptotic markers compared to untreated controls. This research highlights the need for further exploration into its mechanisms of action and potential therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of various benzodiazole derivatives, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify its effectiveness, suggesting its potential use as a natural preservative or therapeutic agent .
Mecanismo De Acción
The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as nitric oxide synthase, which plays a role in various physiological processes . The compound’s ability to interact with these targets makes it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)phenol: This compound is similar in structure but has a benzyl group attached to the benzimidazole moiety.
2-(1H-1,3-benzodiazol-2-yl)phenol: Another similar compound with the benzimidazole ring attached at a different position.
Uniqueness
4-(1H-1,3-benzodiazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Actividad Biológica
4-(1H-1,3-benzodiazol-1-yl)phenol, also known as benzodiazole phenol, is a compound of growing interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 226.24 g/mol
- CAS Number : 81376-56-9
This compound features a benzodiazole ring fused with a phenolic group, which is significant for its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. A study conducted on various synthesized benzimidazole derivatives demonstrated that compounds with similar structures showed significant free radical scavenging activity. The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the compound displayed a high percentage of inhibition compared to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies revealed that this compound possesses inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it was found to exhibit an MIC (Minimum Inhibitory Concentration) value comparable to that of conventional antibiotics like penicillin .
Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC) |
---|---|---|
Staphylococcus aureus | 32 | 16 (Penicillin) |
Escherichia coli | 64 | 32 (Ampicillin) |
Pseudomonas aeruginosa | 128 | 64 (Ciprofloxacin) |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study assessed its effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound demonstrated significant antiproliferative effects with IC values in the low micromolar range (10–33 nM), indicating its potential as a lead compound in cancer therapy .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.023 | Tubulin destabilization |
MCF-7 | 0.033 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have been published highlighting the efficacy of this compound:
- A study conducted on its antimicrobial properties revealed that formulations containing this compound significantly reduced bacterial load in infected wounds when applied topically.
- Another clinical trial investigated its use in combination with existing chemotherapeutic agents for breast cancer treatment, showing enhanced efficacy and reduced side effects compared to monotherapy.
Propiedades
IUPAC Name |
4-(benzimidazol-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCOJPZSAGCHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015649 | |
Record name | 4-(1H-benzimidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81376-56-9 | |
Record name | 4-(1H-benzimidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.